4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile is a chemical compound characterized by a pyrrole ring substituted with a benzonitrile group. Its molecular formula is , and it features a methyl group attached to the nitrogen atom of the pyrrole ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Common reagents for these reactions include potassium permanganate for oxidation and bromine or chlorine for substitution reactions.
The biological activity of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has been explored in various studies. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific interactions of this compound with biological targets may involve hydrogen bonding and other molecular interactions that influence enzyme activity and cellular processes .
Synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile can be achieved through several methods:
4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has potential applications in:
Studies on the interactions of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile with biological systems have indicated its potential as an active pharmaceutical ingredient. Its ability to modulate enzyme activity and influence signaling pathways makes it a candidate for further research in drug development .
Several compounds share structural similarities with 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(1H-pyrrol-1-yl)benzonitrile | Chlorine substitution on the benzene ring | Enhanced stability and different reactivity |
| 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile | Two pyrrole groups attached | Potentially increased biological activity |
| 2-(1-Methylpyrrolidinyl)-benzonitrile | Pyrrolidine instead of pyrrole | Different pharmacological profile |
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, highlighting the uniqueness of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile in terms of its specific structure and potential applications in drug design and development .
Palladium-catalyzed cross-coupling remains the cornerstone for constructing the biaryl backbone of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile. Key advancements involve ligand engineering to enhance the reactivity of aryl halides and pyrrole precursors. For example, sterically demanding 2-(dialkylphosphino)biphenyl ligands enable the coupling of pyrrole anions with aryl chlorides and bromides under mild conditions. These ligands mitigate catalyst deactivation by stabilizing the palladium center during oxidative addition, a critical step for electron-deficient aryl halides like 4-bromobenzonitrile.
A representative protocol involves reacting (1-methylpyrrol-2-yl)zinc chloride with 4-bromobenzonitrile in tetrahydrofuran (THF) at 50°C using Pd₂(dba)₃ and (S)-BINAP. This system achieves yields exceeding 80% by facilitating transmetalation and reductive elimination. Comparatively, Suzuki-Miyaura couplings employing aryl boronic acids require harsher conditions (e.g., 100°C in DMF) but offer complementary regioselectivity.
Table 1: Comparative Performance of Palladium Catalysts in Cross-Coupling
The choice of palladium precursor significantly impacts efficiency. While Pd₂(dba)₃ excels in Negishi-type couplings, Pd(OAc)₂ paired with XPhos proves superior for Suzuki-Miyaura reactions involving sterically hindered substrates.
Direct arylation via C–H activation offers a streamlined route to functionalize pyrroles without pre-metallated intermediates. N-Heterocyclic carbene (NHC)-palladium complexes, such as those derived from 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), enable regioselective C5-arylation of 1-methylpyrrole with 4-chlorobenzonitrile. The electron-withdrawing nitrile group directs palladium to the C5 position, achieving 68% yield in dimethylformamide (DMF) at 120°C.
Alternatively, ruthenium catalysts expand the substrate scope to include boronic acids. The Ru(cymene)Cl₂ system facilitates C2–H arylation of pyrroles under oxidative conditions, tolerating functionalities like nitro and bromo groups. For instance, coupling 1-methylpyrrole with 4-cyanophenylboronic acid in tert-butanol at 80°C yields 58% of the C2-arylated product.
Table 2: Direct Arylation Performance Across Catalytic Systems
| Catalyst | Pyrrole Position | Aryl Partner | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pd-IPr/NHC | C5 | 4-Cl-benzonitrile | DMF | 68% | |
| Ru(cymene)Cl₂ | C2 | 4-CN-phenylboronic | t-BuOH | 58% | |
| Pd(OAc)₂/PivOH | C5 | 4-Br-benzonitrile | Toluene | 61% |
Mechanistic studies reveal that Pd-NHC systems operate via concerted metalation-deprotonation (CMD), whereas Ru catalysts involve electrophilic aromatic substitution.
Solvent polarity and coordinating ability profoundly influence reaction kinetics and selectivity. Polar aprotic solvents like DMF stabilize palladium intermediates in cross-coupling reactions, enabling efficient oxidative addition of 4-bromobenzonitrile. In contrast, ethereal solvents (e.g., THF) favor transmetalation steps in Negishi couplings due to their moderate Lewis basicity.
Green chemistry advancements highlight ethanol-water mixtures as viable alternatives for Suzuki-Miyaura reactions, achieving 70% yield at 90°C while reducing environmental impact. Mechanochemical methods, such as ball milling with citric acid catalysts, further eliminate solvent use, enabling room-temperature couplings with 85% efficiency.
Table 3: Solvent Impact on Catalytic Efficiency
Temperature modulation also plays a critical role. Lower temperatures (50–80°C) favor selectivity in direct arylation, while higher temperatures (100–120°C) accelerate cross-coupling at the expense of byproduct formation.
The electronic configuration of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has been extensively investigated through Density Functional Theory calculations, providing comprehensive insights into its molecular structure and electronic properties [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₀N₂ with a molecular weight of 182.22 g/mol, featuring a pyrrole ring substituted with a methyl group at the nitrogen position and connected to a benzonitrile moiety [3] [4].
Quantum chemical calculations employing the B3LYP functional with various basis sets have revealed detailed information about the electronic structure of this compound [1] [5]. The optimized molecular geometry demonstrates that the pyrrole ring maintains its aromatic character while being electronically coupled to the benzonitrile group through π-conjugation [6] [7]. The nitrogen atom in the pyrrole ring adopts sp² hybridization, contributing to the overall planarity of the heterocyclic system [8] [9].
The electronic configuration analysis reveals significant charge distribution patterns within the molecule [10] [11]. The pyrrole ring acts as an electron-donating moiety, while the benzonitrile group functions as an electron-accepting unit, creating a donor-acceptor system that facilitates intramolecular charge transfer processes [7] [12]. Density Functional Theory calculations have shown that the electron density is primarily localized on the nitrogen atom of the pyrrole ring and the carbon atoms of the aromatic systems [13] [14].
Computational studies have determined various electronic parameters critical for understanding the molecular behavior of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile [15] [16]. The following table summarizes key electronic properties obtained from Density Functional Theory calculations:
| Electronic Property | Value | Calculation Method |
|---|---|---|
| Ionization Potential | 7.51 eV | B3LYP/6-311G(d,p) |
| Electron Affinity | 1.68 eV | B3LYP/6-311G(d,p) |
| Electronegativity | 4.37 eV | B3LYP/6-311G(d,p) |
| Chemical Hardness | 3.14 eV | B3LYP/6-311G(d,p) |
| Chemical Softness | 117.80 eV⁻¹ | B3LYP/6-311G(d,p) |
The dipole moment calculations indicate substantial polarity in the molecule, with values ranging from 2.76 to 3.89 Debye depending on the solvent environment considered in the calculations [17] [10]. These findings suggest that the compound exhibits significant intermolecular interactions in condensed phases and demonstrates enhanced solubility in polar solvents [11] [18].
Natural Bond Orbital analysis has provided detailed insights into the bonding characteristics and charge transfer within the molecular framework [14] [16]. The calculations reveal that the pyrrole nitrogen atom carries a partial negative charge, while the benzonitrile carbon atoms exhibit partial positive charges, consistent with the donor-acceptor nature of the system [10] [9]. The methyl substitution on the pyrrole nitrogen enhances the electron-donating capability of the heterocyclic ring, thereby strengthening the intramolecular charge transfer interactions [11] [19].
Frontier Molecular Orbital analysis of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile has provided crucial insights into its charge transfer properties and electronic behavior [13] [7]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations have been performed using various computational methods to understand the electronic transitions and reactivity patterns [15] [20].
The Highest Occupied Molecular Orbital energy has been calculated to be approximately -7.51 eV using B3LYP/6-311G(d,p) level of theory, while the Lowest Unoccupied Molecular Orbital energy is determined to be -1.68 eV [20] [21]. These values result in a Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of 5.83 eV, indicating moderate electronic stability and potential for charge transfer processes [15] [22].
The spatial distribution of frontier molecular orbitals reveals distinct characteristics related to the charge transfer properties of the compound [13] [23]. The Highest Occupied Molecular Orbital is primarily localized on the pyrrole ring, particularly on the nitrogen atom and the adjacent carbon atoms, confirming its role as the electron-donor component [17] [7]. Conversely, the Lowest Unoccupied Molecular Orbital is predominantly distributed over the benzonitrile moiety, especially on the aromatic ring and the nitrile group, establishing its function as the electron-acceptor unit [12] [24].
Time-dependent Density Functional Theory calculations have been employed to investigate the electronic transitions and absorption spectra of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile [23] [2]. The compound exhibits characteristic absorption bands in the ultraviolet region, with the most intense transitions corresponding to π-π* excitations between the frontier molecular orbitals [11] [21]. The calculated absorption maximum occurs at approximately 330-350 nm, consistent with the donor-acceptor nature of the molecular system [23] [25].
The charge transfer character of electronic transitions has been quantified through various computational approaches [7] [12]. Ultrafast spectroscopic studies combined with theoretical calculations have revealed that the compound undergoes rapid intramolecular charge transfer upon photoexcitation, with time constants less than 100 femtoseconds [7] [12]. This ultrafast charge transfer process involves the migration of electron density from the pyrrole donor to the benzonitrile acceptor, creating a charge-separated state [26] [12].
The following table presents detailed Frontier Molecular Orbital data for 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile obtained from different computational methods:
| Calculation Method | Highest Occupied Molecular Orbital (eV) | Lowest Unoccupied Molecular Orbital (eV) | Energy Gap (eV) | Charge Transfer Character |
|---|---|---|---|---|
| B3LYP/6-31G(d) | -7.42 | -1.73 | 5.69 | Strong |
| B3LYP/6-311G(d,p) | -7.51 | -1.68 | 5.83 | Strong |
| M06-2X/6-311G(d,p) | -7.68 | -1.55 | 6.13 | Moderate |
| CAM-B3LYP/6-311G(d,p) | -7.59 | -1.62 | 5.97 | Strong |
The molecular electrostatic potential analysis has provided additional information about the charge distribution and reactive sites within the molecule [13] [14]. The calculations reveal that the pyrrole nitrogen exhibits the most negative electrostatic potential, while the benzonitrile carbon atoms show positive potential regions, supporting the donor-acceptor classification [11] [18]. These findings are consistent with the observed charge transfer properties and explain the molecular reactivity patterns [9] [19].
Computational studies have also investigated the effect of substituents on the charge transfer properties [11] [9]. The methyl group attached to the pyrrole nitrogen enhances the electron-donating ability compared to unsubstituted pyrrole derivatives, resulting in stronger charge transfer interactions and red-shifted absorption spectra [19] [24]. The increased electron density on the heterocyclic ring facilitates more efficient charge separation upon electronic excitation [23] [7].
Molecular dynamics simulations have been employed to investigate the conformational stability and dynamic behavior of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile under various conditions [27] [28]. These computational studies provide essential information about the molecular flexibility, preferred conformations, and thermal stability of the compound [29] [30].
The force field parameters for molecular dynamics simulations have been carefully developed and validated to ensure accurate representation of the molecular interactions [31] [32]. Various force fields including Optimized Potentials for Liquid Simulations All-Atom, Generalized Amber Force Field, and Chemistry at Harvard Macromolecular Mechanics have been evaluated for their performance in modeling pyrrole and benzonitrile derivatives [33] [34]. The Optimized Potentials for Liquid Simulations All-Atom force field has shown superior performance in reproducing experimental properties and has been widely adopted for simulations of aromatic heterocyclic compounds [31] [35].
Conformational analysis through molecular dynamics simulations reveals that 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile exhibits limited conformational flexibility due to the rigid aromatic framework [36] [37]. The molecule predominantly adopts a planar or near-planar conformation, with the pyrrole and benzene rings maintaining coplanarity to maximize π-conjugation [38] [8]. The dihedral angle between the pyrrole and benzonitrile moieties typically ranges from 0° to 30°, with the planar conformation being energetically favored [36] [37].
Temperature-dependent molecular dynamics simulations have been conducted to assess the thermal stability and conformational preferences at different temperatures [27] [29]. The simulations demonstrate that the compound maintains its structural integrity and preferred conformation across a wide temperature range from 273 K to 373 K [30]. The root mean square deviation values remain relatively low, indicating conformational stability and limited structural fluctuations [28].
The following table summarizes key conformational parameters obtained from molecular dynamics simulations:
| Temperature (K) | Average Dihedral Angle (°) | Root Mean Square Deviation (Å) | Conformational Flexibility | Simulation Time (ns) |
|---|---|---|---|---|
| 273 | 8.5 ± 4.2 | 0.65 ± 0.12 | Low | 100 |
| 298 | 12.3 ± 6.1 | 0.78 ± 0.15 | Low | 100 |
| 323 | 15.8 ± 8.3 | 0.89 ± 0.18 | Moderate | 100 |
| 348 | 19.2 ± 10.7 | 1.02 ± 0.21 | Moderate | 100 |
| 373 | 22.6 ± 12.4 | 1.15 ± 0.24 | Moderate | 100 |
Solvent effects on conformational stability have been investigated through molecular dynamics simulations in various solvent environments [27] [30]. The compound exhibits enhanced stability in polar solvents such as dimethyl sulfoxide and acetonitrile, where hydrogen bonding interactions with solvent molecules help stabilize the molecular conformation [29]. In nonpolar solvents like benzene and cyclohexane, the molecule shows slightly increased conformational flexibility but maintains its overall structural integrity [36].
The hydrogen bonding patterns and intermolecular interactions have been analyzed through radial distribution functions and coordination number calculations [27] [29]. The nitrile nitrogen atom serves as a hydrogen bond acceptor, forming stable interactions with protic solvents and contributing to the overall conformational stability [30]. The pyrrole ring can also participate in π-π stacking interactions with aromatic solvent molecules, providing additional stabilization [8] [36].
Molecular dynamics simulations have revealed important information about the vibrational dynamics and internal motions of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile [28] [30]. The compound exhibits characteristic vibrational modes associated with the pyrrole ring breathing, benzene ring deformations, and nitrile stretching motions [1]. The calculated vibrational frequencies are in good agreement with experimental infrared and Raman spectroscopic data, validating the accuracy of the force field parameters [2] [5].
The incorporation of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile into organic semiconductor architectures represents a paradigm shift in molecular design strategies for high-performance electronic devices. The compound exhibits a distinctive electronic structure characterized by a highest occupied molecular orbital energy level of -5.51 electronvolts, positioning it favorably for charge injection and transport applications [3]. This energy level alignment facilitates efficient charge carrier injection from conventional electrode materials while maintaining adequate energy barriers to prevent unwanted leakage currents.
| Compound | Molecular Formula | Molecular Weight (g/mol) | HOMO Level (eV) | Band Gap (eV) |
|---|---|---|---|---|
| 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile | C₁₂H₁₀N₂ | 182.22 | -5.51 | 3.2 |
| 4-(1H-Pyrrol-1-yl)benzonitrile | C₁₁H₈N₂ | 168.19 | -5.40 | 3.4 |
| 4-(Dialkylamino)benzonitrile | C₉H₁₀N₂ | 146.19 | -5.20 | 2.8 |
| N-Methyl-2-(4-cyanophenyl)pyrrole | C₁₂H₁₀N₂ | 182.22 | -5.51 | 3.2 |
The molecular orbital distribution in 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile demonstrates remarkable complementarity between the highest occupied molecular orbital and lowest unoccupied molecular orbital, indicating effective intramolecular charge transfer capabilities [4] [5]. The pyrrole nitrogen atom contributes significantly to the highest occupied molecular orbital through its lone pair electrons, while the benzonitrile group provides low-lying unoccupied orbitals that facilitate electron transport [5] [6].
Research conducted on related pyrrole-containing semiconducting materials reveals that the electron-rich character of the pyrrole unit enhances hole transport properties, with reported hole mobilities ranging from 0.013 to 0.1 square centimeters per volt-second [7] [8]. The strategic positioning of the methyl group on the pyrrole nitrogen atom in 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile serves multiple functions: it increases the electron density on the pyrrole ring while providing steric protection against oxidative degradation, thereby enhancing the overall stability of the semiconductor material [7] [9].
The compound demonstrates exceptional compatibility with solution-processing techniques, which is crucial for the development of cost-effective organic electronic devices [8] [10]. The incorporation of the methyl substituent improves solubility in common organic solvents while maintaining the essential electronic properties required for semiconductor applications. This solubility enhancement enables the fabrication of high-quality thin films through spin-coating, printing, and other solution-based deposition methods [7] [10].
Furthermore, the bent molecular geometry of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile contributes to favorable intermolecular interactions in the solid state [3] [11]. This geometric configuration promotes the formation of two-dimensional charge transport pathways, which are essential for achieving high carrier mobilities in organic field-effect transistors and other electronic devices [3] [12].
The photophysical properties of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile position it as an exceptional candidate for advanced optoelectronic applications, particularly in organic light-emitting diodes, organic photovoltaic cells, and organic photodetectors. The compound exhibits distinctive dual emission characteristics arising from both locally excited states and charge-transfer states, providing unprecedented tunability in emission properties [13] [14].
| Property | 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile | 4-(1H-Pyrrol-1-yl)benzonitrile | Benzonitrile Derivatives (Average) |
|---|---|---|---|
| Absorption Maximum (nm) | 285-320 | 270-310 | 260-300 |
| Emission Maximum (nm) | 420-450 | 400-430 | 380-420 |
| Fluorescence Quantum Yield (%) | 15-25 | 10-20 | 5-18 |
| Stokes Shift (nm) | 135 | 120 | 100 |
| Emission Lifetime (ns) | 2.5-4.0 | 2.0-3.5 | 1.5-3.0 |
| Charge Transfer Character | Yes | Yes | Moderate |
The absorption spectrum of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile spans a broad range from 285 to 320 nanometers, enabling efficient light harvesting across the ultraviolet and near-ultraviolet regions [13] [15]. This extended absorption range is attributed to the presence of multiple electronic transitions, including π-π* transitions localized on the pyrrole and benzene rings, as well as charge-transfer transitions between the donor pyrrole and acceptor benzonitrile moieties [16] [13].
The emission characteristics of the compound are particularly noteworthy, with fluorescence maxima occurring between 420 and 450 nanometers, corresponding to blue to blue-green emission [13] [14]. The fluorescence quantum yield ranges from 15 to 25 percent, representing a significant improvement over many conventional organic semiconductors and making it highly suitable for light-emitting applications [14] [17]. The substantial Stokes shift of approximately 135 nanometers minimizes self-absorption effects, which is crucial for achieving high external quantum efficiencies in organic light-emitting diodes [13] [14].
Time-resolved photoluminescence studies reveal that 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile exhibits emission lifetimes ranging from 2.5 to 4.0 nanoseconds, indicating efficient radiative decay processes [13] [17]. The compound also demonstrates thermally activated delayed fluorescence properties, which can significantly enhance the internal quantum efficiency of organic light-emitting diodes by harvesting triplet excitons [14] [17].
The charge-transfer character of the excited states in 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile enables solvatochromic behavior, where the emission wavelength and intensity can be tuned by varying the polarity of the surrounding medium [13] [16]. This property is particularly valuable for the development of environmentally responsive optoelectronic devices and sensors.
In solid-state applications, the compound maintains its favorable photophysical properties while exhibiting enhanced emission quantum yields compared to solution-state measurements [14] [18]. This behavior is attributed to the restriction of non-radiative decay pathways in the solid state and the formation of beneficial intermolecular interactions that stabilize the emissive excited states [14] [19].
The supramolecular assembly behavior of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile plays a crucial role in determining its performance in advanced material applications. The compound demonstrates remarkable self-assembly capabilities through multiple non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, which collectively contribute to the formation of highly ordered molecular architectures [20] [21].
| Assembly Type | Intermolecular Distance (Å) | Binding Energy (kJ/mol) | Crystal Symmetry | Charge Transport Pathway |
|---|---|---|---|---|
| π-π Stacking | 3.4-3.6 | 25-35 | Monoclinic | 1D |
| Herringbone Packing | 3.8-4.2 | 15-25 | Orthorhombic | 2D |
| Columnar Assembly | 3.5-3.7 | 30-40 | Hexagonal | 1D |
| Layer-by-Layer | 4.0-4.5 | 20-30 | Triclinic | 2D |
The primary driving force for supramolecular assembly in 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile arises from π-π stacking interactions between the aromatic rings of adjacent molecules [20] [22]. These interactions occur at intermolecular distances ranging from 3.4 to 3.6 angstroms, with binding energies between 25 and 35 kilojoules per mole, providing sufficient stability for maintaining ordered structures under ambient conditions [20] [21].
The presence of the nitrile group introduces additional directional interactions through dipole-dipole coupling and potential hydrogen bonding with adjacent molecules [20] [23]. The electronegativity of the nitrogen atom in the nitrile group creates a permanent dipole moment that facilitates the formation of antiparallel arrangements in the solid state, contributing to enhanced stability and favorable electronic coupling between molecules [23] [24].
Crystallographic studies of related pyrrole-benzonitrile compounds reveal that the molecular packing can adopt various polymorphic forms depending on the preparation conditions and environmental factors [21] [24]. The most common packing motifs include herringbone arrangements, where molecules are oriented at specific angles to maximize both π-π and edge-to-face interactions, and columnar assemblies, where molecules stack in one-dimensional columns with strong π-π overlap [21] [11].
The methyl substituent on the pyrrole nitrogen atom plays a significant role in directing the supramolecular assembly by providing steric constraints that influence the relative orientations of adjacent molecules [22] [24]. This substitution prevents the formation of undesirable hydrogen bonding networks that could disrupt the optimal electronic coupling required for efficient charge transport [22] [20].
Machine learning approaches have been successfully applied to predict the molecular packing behavior of organic semiconductors, including pyrrole-containing compounds [21]. These computational methods reveal that 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile preferentially adopts two-dimensional packing motifs that facilitate charge transport in multiple directions, enhancing the overall device performance [21] [25].
The supramolecular assembly of 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile can be further modulated through the incorporation of complementary molecules or by varying the processing conditions [20] [24]. Template-assisted assembly using nitrogen oxide compounds has been demonstrated to produce highly ordered structures with enhanced photophysical and electronic properties [24] [22].
| Material Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | On/Off Ratio | Stability (Air) |
|---|---|---|---|---|
| Pyrrole-Based Small Molecules | 0.013-0.1 | 0.001-0.01 | 10³-10⁵ | Moderate |
| Diketopyrrolopyrrole Polymers | 5.0-10.0 | 0.1-0.67 | 10⁶-10⁸ | Good |
| Benzonitrile Derivatives | 0.001-0.05 | 0.0001-0.005 | 10²-10⁴ | Poor-Moderate |
| Thieno[3,4-c]pyrrole Polymers | 0.4-0.6 | 0.05-0.1 | 10⁵-10⁷ | Good |
The influence of supramolecular assembly on charge transport properties is particularly pronounced in 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile-based materials [25] [12]. The formation of well-ordered molecular arrangements facilitates the creation of efficient charge transport pathways, with theoretical calculations predicting the formation of flickering polarons that enable rapid charge carrier mobility through transient delocalization mechanisms [12] [25].
Research demonstrates that the supramolecular assembly behavior can be controlled through careful selection of processing solvents, annealing temperatures, and substrate treatments [24] [11]. These processing parameters directly influence the final molecular packing arrangement and, consequently, the electronic and photophysical properties of the resulting materials [24] [18].